molecular formula C8H14O B1588117 2,7-Octadien-1-OL CAS No. 23578-51-0

2,7-Octadien-1-OL

Cat. No. B1588117
CAS RN: 23578-51-0
M. Wt: 126.2 g/mol
InChI Key: YHYGSIBXYYKYFB-VOTSOKGWSA-N
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Description

2,7-Octadien-1-OL, also known as 2,7-octadienol, is a cyclic organic compound of the alkene class . It has a molecular formula of C8H14O and an average mass of 126.196 Da .


Synthesis Analysis

A method for producing 2,7-octadien-1-ol involves the use of a water-soluble triarylphosphine . This method is described as simple and industrially advantageous, with high efficiency recovery of an expensive palladium catalyst .


Molecular Structure Analysis

The molecular structure of 2,7-Octadien-1-OL can be represented by the IUPAC Standard InChI: InChI=1S/C10H16O2/c1-3-4-5-6-7-8-9-12-10 (2)11/h3,7-8H,1,4-6,9H2,2H3/b8-7+ . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

2,7-Octadien-1-OL has a density of 0.9±0.1 g/cm3, a boiling point of 197.8±19.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 50.5±6.0 kJ/mol and a flash point of 79.8±17.8 °C . The index of refraction is 1.463, and the molar refractivity is 40.4±0.3 cm3 .

Scientific Research Applications

Chemical Synthesis and Derivatives

2,7-Octadien-1-OL, a compound related to 1-octen-3-ol (also known as Matsutake alcohol), has been studied for its role in various chemical synthesis processes. One significant application is in the preparation of Matsutake alcohol itself. Researchers Tsuji, Tsuruoka, and Yamamoto (1976) described a process where selective hydrogenation of the terminal double bond of 2,7-octadienyl acetate leads to 2-octenyl acetate, which is then converted to 1-octen-3-ol through palladium-catalyzed allylic rearrangement and hydrolysis (Tsuji, Tsuruoka, & Yamamoto, 1976).

Catalysis and Surfactant Roles

2,7-Octadien-1-OL has been utilized in telomerization processes, particularly in solvent-free conditions. Monflier et al. (1995) explored the telomerization of butadiene with water into 2,7-octadien-1-ol using a palladium-hydrosoluble phosphine system. This process was carried out without solvents, in the presence of carbon dioxide and a nonionic surfactant, demonstrating the promoted effect of neutral surfactant above the critical micelle concentration (Monflier et al., 1995).

Polymerization and Material Science

In the field of material science, 2,7-Octadien-1-OL has been used in the synthesis of various compounds. Zakharkin, Guseva, and Petrovskii (1995) conducted a detailed investigation of the telomerization of isoprene with various alcohols, including 2,7-octadien-1-OL, using π-allylpalladium complex catalysts. This research contributes to the understanding of polymerization and the creation of new materials (Zakharkin, Guseva, & Petrovskii, 1995).

Environmental and Green Chemistry

In the context of environmental and green chemistry, 2,7-Octadien-1-OL's role is evident in processes that emphasize eco-friendly practices. For instance, research by Monflier et al. (1995) on the palladium-catalyzed telomerization of butadiene with water in a two-phase system highlights the significant effects of amine structure on rate and selectivity, contributing to more efficient and environmentally conscious chemical processes (Monflier et al., 1995).

Catalytic Applications

The catalytic applications of 2,7-Octadien-1-OL extend to various areas of chemistry. Dullius et al. (1998) demonstrated the use of palladium(II) compounds dissolved in ionic liquids for the hydrodimerization of 1,3-butadiene, resulting in products like 1,3,6-octatriene and the telomer octa-2,7-dien-1-ol. This study opens avenues for catalytic applications in organic synthesis and industrial processes (Dullius et al., 1998).

Safety And Hazards

2,7-Octadien-1-OL may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . In case of inhalation, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing . If it comes into contact with the skin, it should be washed off immediately with soap and plenty of water .

properties

IUPAC Name

(2E)-octa-2,7-dien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h2,6-7,9H,1,3-5,8H2/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYGSIBXYYKYFB-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCC=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCCC/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Octadien-1-OL

CAS RN

23578-51-0
Record name 2,7-Octadien-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023578510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Octadienol (cis- and trans- mixture)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

In the present invention, a conjugated alkadiene and water are reacted under the above-described reaction conditions to produce an alkadienol. In the reaction solution produced by this reaction (which is called "produced solution" hereinafter), there are contained the catalyst, an alkadienol which is the objective reaction product, the by-products such as alkatrienes, dialkadienyl ethers, organic carboxylic acids and esters, solvent, unreacted conjugated alkadiene and water. In case of using 1,3-butadiene as the starting conjugated alkadiene, the produced alkadienols are octadienlos and octa-2,7-diene-1-ol is produced as the principal reaction product, while octa-1,7-diene-3-ol, octatrienes, dioctadienyl ethers, organic carboxylic acids and esters are yielded as by-products. The yield of the by-products depends on the reaction conditions, but it is usually around a few molar percents based on the conjugated alkadiene. After the reaction, alkadienol can be recovered by known means such as distillation separation or extraction separation.
[Compound]
Name
alkadiene
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alkadienols
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alkadienol
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alkatrienes
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dialkadienyl ethers
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carboxylic acids
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esters
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alkadiene
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Synthesis routes and methods II

Procedure details

A one-liter stainless steel autoclave equipped with thermometer, magnetic stirrer, liquid metering and feeding pump, hydrogen gas inlet, off gas flow meter, and liquid outlet was charged with 1.5 g of nickel-on-diatomaceous earth catalyst (Nissan-Girdler's G-69; Ni content 52 percent by weight) and 100 g of n-octanol. After sufficiently replacing the atmosphere with hydrogen gas, the system was heated to 160° C. with stirring. Then, the octadienol mixture obtained by the procedure mentioned above under (iii) was continuously fed to the system at the rate of 70 g per hour at the temperature of 160° C., hydrogen pressure of 10 kg/cm2 (gauge), rate of stirring of 500 rpm and off gas flow rate of 30 liters per hour, with stirring for 7 hours. After effecting the hydrogenation reaction in this manner, octadienol mixture feeding, hydrogen gas introduction and stirring were discontinued, and the reaction mixture was immediately removed from the system via the liquid outlet. After removing the catalyst by filtration, the mixture was analyzed by gas chromatography, whereupon it was revealed that the average conversion of octadienols to octanols was 98.5 percent and that the hydrogenation product contained small amounts of intermediary hydrogenation products, namely octenols. The filtrate obtained upon separation of the catalyst by filtration was charged into the above-mentioned autoclave. The autoclave was connected via the liquid feeding pump to a column hydrogenation reactor (50 mm in inside diameter and 250 mm in column length) packed with a nickel-on-diatomaceous earth (Nissan-Girdler's G-49B; Ni content 55 percent by weight) in the form of cylinders (3/16"×1/8"), containing 123 g of n-octanol, and fitted with a jacket. The autoclave and packed column were heated to 130° C., and hydrogen was introduced to the pressure of 5 kg/cm2 (gauge). The autoclave contents were saturated with hydrogen gas by stirring at the rate of 400 rpm. After the internal temperature and hydrogen pressure respectively became constant, the mixture was continuously fed from the autoclave to the bottom of the packed column hydrogenation reactor at the rate of 450 ml/hr (corresponding to the liquid space velocity of 3 hr-1). The hydrogenated mixture was continuously taken out from the top of the packed column into a one-liter reservoir autoclave by the overflow method. The finishing hydrogenation was carried out under said conditions continuously for 90 minutes. Gas chromatography and ultraviolet absorption spectrometry of the mixture taken out did not reveal the presence of octenols and octanals within the limits of analytical error.
[Compound]
Name
( iii )
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0 (± 1) mol
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123 g
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solvent
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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